4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a heterocyclic compound classified under the piperazine family. This compound features a piperazine ring that is substituted with a methyl group and a piperidin-4-yl group. Its molecular formula is with a molecular weight of approximately 197.28 g/mol. The compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas, particularly in the modulation of neurotransmitter receptors.
The synthesis of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be achieved through several methods, often involving multi-step reactions. A notable approach includes:
For instance, one documented synthesis path involves the reaction of 1-(piperidin-4-yl)piperazin-2-one with methyl iodide under basic conditions to achieve the methylation at the nitrogen atom .
The molecular structure of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one can be represented as follows:
InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
This indicates a complex arrangement where the piperazine ring serves as a core structure, with substituents affecting its chemical behavior and biological activity.
Feature | Description |
---|---|
Molecular Formula | C10H19N3O |
Molecular Weight | 197.28 g/mol |
InChI Key | CAHSWQWNHWKDKV-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(C(=O)C1)C2CCNCC2 |
The compound can participate in various chemical reactions typical for amines and ketones, including:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or selectivity towards specific biological targets .
The mechanism of action for 4-Methyl-1-(piperidin-4-yl)piperazin-2-one primarily involves its interaction with neurotransmitter receptors, particularly:
The binding affinity and selectivity are often evaluated using in vitro assays and computational docking studies to predict interaction modes.
The physical state of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one is solid at room temperature, demonstrating stability under standard conditions.
Key properties include:
Property | Value |
---|---|
Melting Point | Not explicitly stated |
Solubility | Soluble in polar solvents |
Stability | Stable under inert atmosphere |
Chemical properties such as reactivity towards electrophiles or nucleophiles are significant for further functionalization .
The applications of 4-Methyl-1-(piperidin-4-yl)piperazin-2-one span various fields:
Piperazine-piperidine hybrids constitute a privileged structural class in medicinal chemistry due to their three-dimensional complexity and ability to modulate crucial pharmacokinetic and pharmacodynamic parameters. The integration of a piperidin-4-yl moiety onto the piperazin-2-one core in 4-Methyl-1-(piperidin-4-yl)piperazin-2-one creates a spatially defined tertiary amine capable of forming salt bridges or hydrogen bonds with biological targets, while the endocyclic amide (lactam) provides a conformationally constrained hydrogen bond donor/acceptor unit [5] [9]. This structural duality enhances target selectivity—a critical factor observed in FDA-approved drugs. For instance, the piperazine ring in CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) optimizes solubility and occupies solvent-exposed regions near Asp104 and Thr107 residues in CDK6, contributing significantly to kinase selectivity profiles [5].
The conformational flexibility of the piperidine ring (adopting chair or twisted chair conformations) allows adaptive binding within diverse protein pockets. X-ray crystallographic studies of related 4-methylpiperidine derivatives reveal that substituents at the 4-position significantly influence ring puckering and torsion angles, thereby modulating ligand-protein interactions [9]. This adaptability is exploited in PROTAC® (Proteolysis Targeting Chimera) design, where 4-methylpiperidine terminals serve as rigid linkers between E3 ligase ligands and target protein binders. The PAG 4'-piperazine-4-methylpiperidine scaffold exemplifies this application, utilizing the piperidine nitrogen for covalent linker elongation while maintaining cereblon-binding efficacy [6].
Furthermore, the methyl group at the piperazinone 4-position introduces steric and electronic modulation. This modification fine-tines the basicity of adjacent nitrogen atoms and influences metabolic stability by shielding vulnerable sites from oxidative metabolism [5]. Hybrids like 1-Methyl-4-(piperidin-4-yl)piperazine demonstrate enhanced blood-brain barrier (BBB) penetration—a property leveraged in CNS drug candidates targeting serotonin and dopamine receptors [10]. Table 2 compares structural features and therapeutic applications of related pharmacophores.
Table 2: Structural and Functional Attributes of Piperazine-Piperidine Hybrids in Drug Design
Structural Feature | Role in Drug Design | Example Application |
---|---|---|
Piperazine Ring (N-Aryl/Alkyl) | • Solubility modulation• Occupation of solvent-exposed regions• Secondary pharmacophore anchoring | Kinase inhibitors (CDK4/6 selectivity via Asp104 interaction) [5] |
Piperidin-4-yl Group | • Basic nitrogen for salt formation• 3D vectoriality for pharmacophore extension• Conformational adaptability | PROTAC® linker rigidity (PAG derivatives) [6] |
Endocyclic Amide (Piperazinone) | • Conformational constraint• H-bond donation/acceptance• Reduced flexibility vs. piperazine | Enhanced target selectivity & metabolic stability [3] [5] |
C4-Methyl Substitution | • Steric shielding of metabolic sites• Modulation of ring conformation & basicity | Improved CNS penetration (CNS-active precursors) [10] |
Piperazin-2-one derivatives have undergone significant evolution in CNS drug discovery, transitioning from simple neurotransmitter mimetics to sophisticated multitarget agents. Early-generation compounds focused on monoaminergic receptor modulation, leveraging the piperazine/piperidine scaffold’s resemblance to endogenous amines. Derivatives like 2-(4-Methyl-piperazin-1-yl)-ethylamine served as precursors for dopamine D2 and serotonin 5-HT2A receptor ligands, capitalizing on the terminal ethylamine moiety for receptor interaction . However, these early analogs often exhibited limited selectivity and metabolic instability.
The strategic incorporation of the piperazinone core (e.g., 1-Methyl-4-(piperidin-4-yl)piperazin-2-one) addressed these limitations. The lactam group introduced conformational rigidity, reducing off-target interactions and enhancing metabolic stability by impouring CYP450-mediated N-dealkylation—a common degradation pathway for tertiary amines [3] [5]. This advancement coincided with medicinal chemistry’s shift toward multitarget therapies for complex CNS disorders. Vortioxetine’s development exemplifies this trend, where a piperazine-containing scaffold achieves combined serotonin transporter (SERT) inhibition, 5-HT1A agonism, and 5-HT3 antagonism to address depressive symptoms and cognitive dysfunction [5].
Synthetic methodologies for piperazinones have evolved in parallel with their therapeutic applications. Early routes relied on linear condensations (e.g., diamine + α-haloester), but modern approaches employ ring-forming strategies for greater stereocontrol. Key methods include:
These innovations enabled complex piperazinone integration into clinical candidates, particularly those requiring precise spatial orientation for multitarget engagement. Table 3 highlights key milestones in the structural and synthetic evolution of piperazinone derivatives for CNS applications.
Table 3: Evolution of Piperazinone Derivatives in CNS Drug Discovery
Era | Structural Characteristics | Synthetic Approach | Therapeutic Focus |
---|---|---|---|
1980s-1990s | • Simple N-alkyl/aryl piperazines• High flexibility• Minimal stereocontrol | • SNAr reactions• Linear alkylation/acylation | Dopamine/serotonin receptor ligands (antipsychotics) |
2000s-2010s | • Piperazine-piperidine hybrids• Introduction of endocyclic carbonyl• Moderate conformational constraint | • Intramolecular lactamization• Pd-catalyzed coupling | Multitarget antidepressants (e.g., Vortioxetine analogs) [5] |
2015-Present | • Spirocyclic piperazinones• C-methyl substituted derivatives• PROTAC®-optimized terminals | • Spontaneous cyclization (TMSCN/glycine route)• Metal-free coupling• Stereoselective synthesis | Kinase inhibitors (Trilaciclib), Targeted protein degradation (PAG derivatives) [5] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7